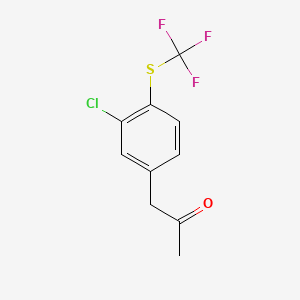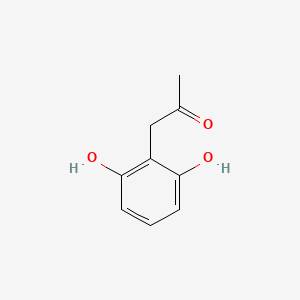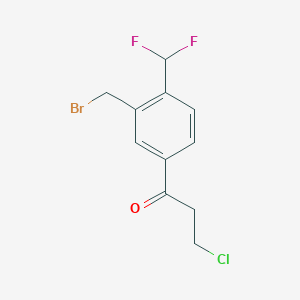
1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a difluoromethyl group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 3-(bromomethyl)-4-(difluoromethyl)benzene.
Halogenation: The benzene ring is halogenated to introduce the bromomethyl and difluoromethyl groups.
Chlorination: The final step involves the chlorination of the propanone moiety to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other nucleophiles.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
科学的研究の応用
1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. The chloropropanone moiety can undergo addition reactions, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
1-(3-(Bromomethyl)-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
特性
分子式 |
C11H10BrClF2O |
|---|---|
分子量 |
311.55 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-4-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-6-8-5-7(10(16)3-4-13)1-2-9(8)11(14)15/h1-2,5,11H,3-4,6H2 |
InChIキー |
ZABILZBUQINYRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CCCl)CBr)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)
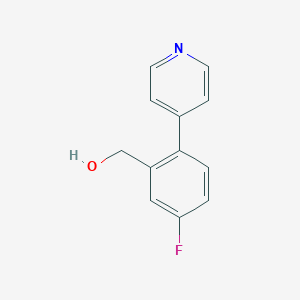
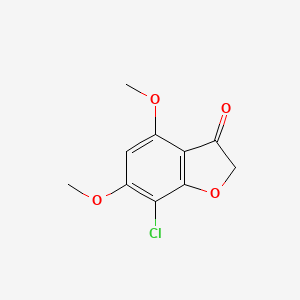
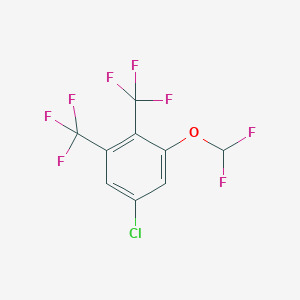

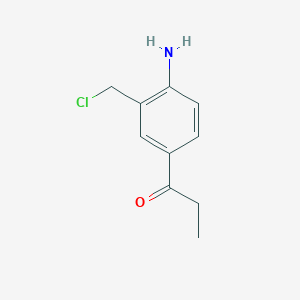
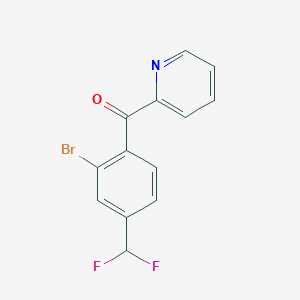

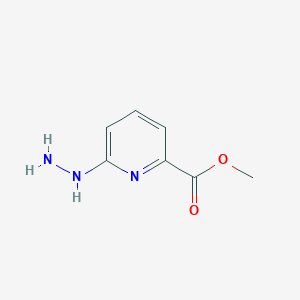
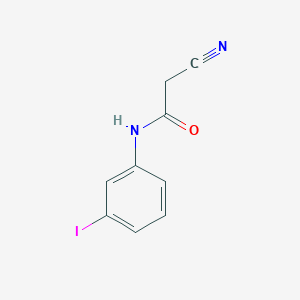
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
